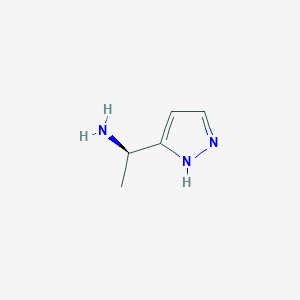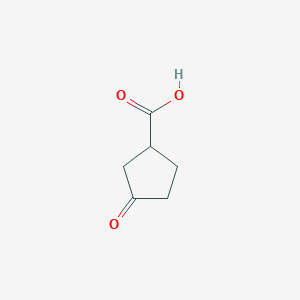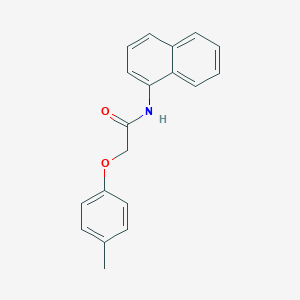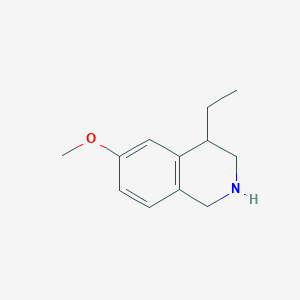![molecular formula C28H31NO2 B171434 1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one CAS No. 35133-39-2](/img/structure/B171434.png)
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one, commonly known as PMPPP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is structurally similar to methcathinone and cathinone. PMPPP is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, it has also been studied for its potential scientific research applications.
作用機序
PMPPP acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters by the presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in increased activation of the postsynaptic neurons, leading to the stimulant effects of PMPPP.
生化学的および生理学的効果
PMPPP has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Additionally, PMPPP has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
実験室実験の利点と制限
PMPPP has several advantages as a research tool, including its high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been found to have potential therapeutic applications, which makes it a useful tool for studying the treatment of depression and attention deficit hyperactivity disorder. However, PMPPP also has several limitations as a research tool, including its potential for abuse and its lack of specificity for the dopamine transporter and the norepinephrine transporter.
将来の方向性
There are several future directions for the study of PMPPP, including its use as a research tool for studying the mechanisms of action of the dopamine transporter and the norepinephrine transporter. Additionally, PMPPP could be studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder. Further research could also be conducted to study the potential side effects and long-term effects of PMPPP use.
合成法
PMPPP can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method for synthesizing PMPPP is the Mannich reaction, which involves the reaction of piperidine, benzaldehyde, and 4-methoxyphenylacetone in the presence of a strong base and a solvent such as ethanol.
科学的研究の応用
PMPPP has been studied for its potential scientific research applications, including its use as a research tool for studying the central nervous system. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder.
特性
CAS番号 |
35133-39-2 |
|---|---|
製品名 |
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one |
分子式 |
C28H31NO2 |
分子量 |
413.5 g/mol |
IUPAC名 |
2-(4-benzylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C28H31NO2/c1-22(29-18-16-24(17-19-29)20-23-8-4-2-5-9-23)28(30)26-12-14-27(15-13-26)31-21-25-10-6-3-7-11-25/h2-15,22,24H,16-21H2,1H3 |
InChIキー |
JKJGWNLFPHYECD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
その他のCAS番号 |
35133-39-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)






![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)



![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)